![molecular formula C5H13N3O2S B1488119 2-(2-Aminoethyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 873651-91-3](/img/structure/B1488119.png)
2-(2-Aminoethyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide
Overview
Description
The compound “4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide” is a related compound which is also known as "2-(1,1-Dioxothiomorpholino)ethylamine" . It has a molecular formula of C6H14N2O2S and a molecular weight of 178.25 .
Physical And Chemical Properties Analysis
The related compound “4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide” has a melting point of 92°C and a boiling point of 182°C at 1mmHg. It has a density of 1.226±0.06 g/cm3 .Scientific Research Applications
Medicine: BACE Inhibitors for Neurodegenerative Diseases
This compound has been identified as a potential BACE inhibitor . BACE (Beta-Secretase) is an enzyme involved in the production of amyloid-beta peptides which accumulate in the brains of patients with Alzheimer’s disease. By inhibiting BACE, this compound could reduce the formation of amyloid plaques and slow the progression of Alzheimer’s and other neurodegenerative diseases.
Agriculture: Enhancing Crop Resistance
In agriculture, derivatives of thiadiazolidine dioxide are being explored for their ability to enhance crop resistance to environmental stressors . This can lead to the development of more resilient crop varieties, potentially increasing food security in regions affected by climate change.
Industrial Applications: Chemical Synthesis
The compound’s reactivity makes it valuable in industrial chemical synthesis . It can act as a building block for various synthetic pathways, leading to the production of polymers, dyes, and other industrial chemicals.
Environmental Science: Pollutant Degradation
Research is underway to utilize thiadiazolidine dioxide derivatives in the degradation of environmental pollutants . Their chemical properties may help break down harmful substances into less toxic forms, aiding in environmental cleanup efforts.
Food Technology: Preservation and Safety
While direct applications in food technology are not well-documented, related compounds are being studied for their potential use in food preservation and safety . Their antimicrobial properties could be beneficial in extending the shelf life of food products and preventing foodborne illnesses.
Materials Science: Advanced Material Development
In materials science, thiadiazolidine dioxide derivatives are being investigated for their utility in creating advanced materials . These materials could have unique properties such as high strength, flexibility, or electrical conductivity, making them suitable for a wide range of technological applications.
Safety and Hazards
properties
IUPAC Name |
2-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2S/c1-7-4-5-8(3-2-6)11(7,9)10/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDGAVXJGVMAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(S1(=O)=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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